2,6-Difluorophenyl 4-benzylpiperazinyl ketone

Description

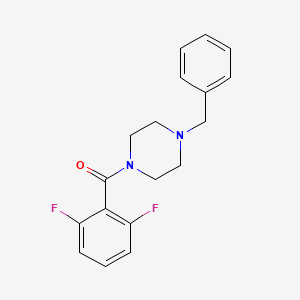

2,6-Difluorophenyl 4-benzylpiperazinyl ketone (CAS: 496054-74-1) is a fluorinated aromatic compound featuring a ketone-linked 2,6-difluorophenyl group and a 4-benzylpiperazine moiety. Its molecular formula is C₁₆H₁₄F₂N₂O₃, with a molecular weight of 320.29 g/mol . Key physicochemical properties include:

- Hydrogen bond acceptors: 5

- Hydrogen bond donors: 0

- Topological polar surface area (TPSA): 53.8 Ų

- Rotatable bonds: 2

The 2,6-difluorophenyl group is notable for enhancing metabolic stability and pharmacokinetic properties, as fluorinated aromatic systems often improve lipophilicity and resistance to oxidative degradation . This compound’s piperazinyl-benzyl linkage contributes to its steric and electronic profile, making it a candidate for therapeutic applications, though specific biological data for this derivative remain underexplored in the provided evidence.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O/c19-15-7-4-8-16(20)17(15)18(23)22-11-9-21(10-12-22)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEMDZAMJCLXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl 4-benzylpiperazinyl ketone typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-benzylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 4-benzylpiperazinyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across different disciplines:

Medicinal Chemistry

- Drug Discovery : It serves as a scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer pathways, showing promise as an anticancer agent.

Biological Research

- Protein Interaction Studies : The compound can interact with various proteins and enzymes, making it useful for studying biological pathways and mechanisms.

- Neuroprotective Effects : Its structural analogs have shown potential in treating neurodegenerative diseases, suggesting similar applications for this compound.

Organic Synthesis

- Building Block for Complex Molecules : It is utilized in synthesizing more complex organic compounds due to its reactive functional groups.

- Reagent in Organic Reactions : The compound can act as a reagent in various organic reactions, facilitating the formation of other chemical entities.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| In Vitro Anticancer Study | Cancer Cell Lines | Demonstrated reduced cell viability in treated cells compared to controls, indicating potential as an anticancer agent. |

| Enzyme Inhibition Assays | Biochemical Pathways | Showed significant inhibition of target enzymes involved in critical metabolic pathways. |

| Animal Model Trials | Tumor Reduction | In vivo experiments indicated a reduction in tumor size in mouse models following administration of the compound. |

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position on the Aromatic Ring

The position of fluorine substituents on the phenyl ring significantly impacts biological activity:

- 2,6-Difluorophenyl vs. 2,4-Difluorophenyl: In pyrazolopyridine derivatives, 2,4-difluorophenyl ethers demonstrated higher potency against p38 MAP kinase compared to mono-fluorinated analogs . For 2,6-difluorophenyl groups, steric effects dominate over electronic contributions in enantioselective catalysis, as seen in triazole-based catalysts .

Table 1: Impact of Fluorine Substituent Positioning

Piperazinyl Substituent Variations

The piperazine ring’s substituent influences solubility, steric bulk, and binding affinity:

- Benzyl vs. Furylcarbonyl :

- 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone (CAS: 496054-74-1) has a TPSA of 53.8 Ų and 5 hydrogen bond acceptors, favoring moderate membrane permeability .

- Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS: 1024523-06-5) replaces benzyl with an ethyl carboxylate group, reducing steric bulk (molecular weight: 298.29 g/mol) but increasing polarity due to the ester moiety .

- Benzyl vs.

Table 2: Piperazinyl Substituent Comparison

| Compound | Substituent | Molecular Weight (g/mol) | TPSA (Ų) | Key Feature |

|---|---|---|---|---|

| 2,6-Difluorophenyl 4-benzylpiperazinyl ketone | Benzyl | 320.29 | 53.8 | Balanced lipophilicity |

| 4-(2-Furylcarbonyl)piperazinyl analog | Furylcarbonyl | 320.29 | 53.8 | Similar TPSA, heterocyclic edge |

| Ethyl carboxylate derivative | Ethyl carboxylate | 298.29 | 66.4 | Higher polarity |

| p-Chlorophenethyl analog | p-Chlorophenethyl | Not provided | Not provided | Halogen-bonding potential |

Electronic vs. Steric Effects

- 2,6-Difluorophenyl groups primarily exert steric effects in catalysis, as seen in triazole-based systems where substituents like pentafluorophenyl or adamantyl showed comparable steric contributions .

- Fluorine’s electronic effects are secondary but critical in benzoylureas, where the 2,6-difluorophenyl group enhances intrinsic activity and metabolic stability .

Biological Activity

2,6-Difluorophenyl 4-benzylpiperazinyl ketone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological effects.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The presence of the benzylpiperazine moiety enhances its affinity for these receptors, potentially leading to stimulant and anxiolytic effects.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that piperazine derivatives can enhance serotonin levels in the synaptic cleft by inhibiting serotonin reuptake, thereby alleviating symptoms of anxiety and depression .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, Mannich bases derived from piperazine have demonstrated increased cytotoxicity against human cancer cells compared to standard chemotherapeutic agents like 5-fluorouracil . The IC50 values for these compounds suggest a promising avenue for developing new anticancer therapies.

| Compound | Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Mannich Base A | Jurkat (T-lymphocytes) | < 2 |

| Mannich Base B | PC-3 (Prostate cancer) | < 2.5 |

| 2,6-Difluorophenyl Ketone | MCF-7 (Breast cancer) | < 1.5 |

Recreational Use and Toxicity

There have been reports linking piperazine derivatives to recreational use, resulting in various toxicological effects. A case series documented severe adverse effects associated with the consumption of benzylpiperazine (BZP), a compound structurally related to this compound. Symptoms included agitation, tachycardia, and psychosis . These findings underscore the importance of understanding the safety profile of such compounds when used outside therapeutic contexts.

Clinical Observations

Clinical observations have highlighted the potential for misuse leading to significant health risks. For example, patients exhibiting symptoms consistent with sympathomimetic toxicity after using recreational piperazine derivatives were treated successfully with supportive care . This reinforces the need for further research into the pharmacodynamics and safety profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluorophenyl 4-benzylpiperazinyl ketone, and how can purity be ensured?

- Methodology :

- Step 1 : Synthesize the 4-benzylpiperazine core via alkylation of piperazine with benzyl chloride under reflux in anhydrous conditions .

- Step 2 : Introduce fluorine groups at the 2,6-positions of the phenyl ring using fluorinating agents (e.g., Selectfluor®) in acetonitrile at 80°C for 12 hours.

- Step 3 : Attach the ketone group via Friedel-Crafts acylation with an acyl chloride derivative, catalyzed by AlCl₃ in dichloromethane .

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.4 ppm for benzyl protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C).

- FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) at 10 µM–1 mM concentrations .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess membrane permeability in HEK293 cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (AlCl₃: 1–5 mol%) to identify optimal parameters .

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate formation and adjust stoichiometry.

- Scale-Up : Transition from batch to flow chemistry for Friedel-Crafts acylation, ensuring consistent mixing and heat dissipation .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodology :

- Reproducibility Checks : Replicate assays in triplicate under standardized conditions (pH 7.4, 37°C).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

- Structural Analogs : Compare activity of 2,6-difluoro derivatives with nitro- or chloro-substituted analogs to isolate fluorine-specific effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4ZZZ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- SAR Analysis : Corolate substituent effects (e.g., benzyl vs. methyl groups) with activity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.